molecular formula C22H20ClN3O3 B4110791 1-(2-chloro-4-nitrophenyl)-4-(1-naphthylacetyl)piperazine

1-(2-chloro-4-nitrophenyl)-4-(1-naphthylacetyl)piperazine

Cat. No. B4110791
M. Wt: 409.9 g/mol
InChI Key: MAWZYDSPAGYBNM-UHFFFAOYSA-N
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Description

1-(2-chloro-4-nitrophenyl)-4-(1-naphthylacetyl)piperazine, also known as CNPA, is a synthetic compound that has been widely used in scientific research for its potential therapeutic effects. This compound belongs to the class of piperazine derivatives and has a molecular weight of 425.88 g/mol.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-nitrophenyl)-4-(1-naphthylacetyl)piperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. 1-(2-chloro-4-nitrophenyl)-4-(1-naphthylacetyl)piperazine has been shown to increase the release of serotonin and GABA in certain brain regions, which may contribute to its anxiolytic and antidepressant effects. It has also been found to enhance the activity of the 5-HT1A receptor, which may further contribute to its therapeutic effects.
Biochemical and Physiological Effects
In animal studies, 1-(2-chloro-4-nitrophenyl)-4-(1-naphthylacetyl)piperazine has been shown to have anxiolytic and antidepressant effects, as well as the ability to improve cognitive function. It has also been found to have antinociceptive effects, which may make it useful in the treatment of pain. 1-(2-chloro-4-nitrophenyl)-4-(1-naphthylacetyl)piperazine has been shown to be well-tolerated in animals, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-chloro-4-nitrophenyl)-4-(1-naphthylacetyl)piperazine in lab experiments is its high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. Another advantage is its relatively low toxicity and good tolerability in animals. However, one limitation is the limited availability of the compound, which may make it difficult to obtain for certain experiments. Additionally, the exact mechanism of action of 1-(2-chloro-4-nitrophenyl)-4-(1-naphthylacetyl)piperazine is not fully understood, which may complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on 1-(2-chloro-4-nitrophenyl)-4-(1-naphthylacetyl)piperazine. One area of interest is its potential therapeutic effects in the treatment of anxiety, depression, and other mood disorders. Another area of interest is its potential use as a tool for studying the role of the 5-HT1A receptor in various physiological and pathological processes. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(2-chloro-4-nitrophenyl)-4-(1-naphthylacetyl)piperazine and to determine its potential side effects and toxicity in humans.

Scientific Research Applications

1-(2-chloro-4-nitrophenyl)-4-(1-naphthylacetyl)piperazine has been extensively studied for its potential therapeutic effects, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(2-chloro-4-nitrophenyl)-4-(1-naphthylacetyl)piperazine has also been found to modulate the activity of the GABA-A receptor, which is the main inhibitory neurotransmitter in the brain.

properties

IUPAC Name

1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-2-naphthalen-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3/c23-20-15-18(26(28)29)8-9-21(20)24-10-12-25(13-11-24)22(27)14-17-6-3-5-16-4-1-2-7-19(16)17/h1-9,15H,10-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWZYDSPAGYBNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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